molecular formula C14H21N3O2 B11729847 Tert-butyl 3-(6-aminopyridin-2-yl)pyrrolidine-1-carboxylate

Tert-butyl 3-(6-aminopyridin-2-yl)pyrrolidine-1-carboxylate

Cat. No.: B11729847
M. Wt: 263.34 g/mol
InChI Key: GMYHHVNWZIYHHX-UHFFFAOYSA-N
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Description

Tert-butyl 3-(6-aminopyridin-2-yl)pyrrolidine-1-carboxylate is a pyridine-pyrrolidine hybrid compound characterized by a tert-butyl carbamate-protected pyrrolidine ring fused to a 6-aminopyridin-2-yl group. This structure combines the rigidity of the pyrrolidine scaffold with the electronic diversity of the pyridine moiety.

Properties

Molecular Formula

C14H21N3O2

Molecular Weight

263.34 g/mol

IUPAC Name

tert-butyl 3-(6-aminopyridin-2-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-8-7-10(9-17)11-5-4-6-12(15)16-11/h4-6,10H,7-9H2,1-3H3,(H2,15,16)

InChI Key

GMYHHVNWZIYHHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=NC(=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(6-aminopyridin-2-yl)pyrrolidine-1-carboxylate typically involves the reaction of 6-aminopyridine with tert-butyl 1-pyrrolidinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(6-aminopyridin-2-yl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Tert-butyl 3-(6-aminopyridin-2-yl)pyrrolidine-1-carboxylate exhibits several biological activities that make it a candidate for further research:

  • Neuroprotective Effects : Preliminary studies indicate that this compound may protect neuronal cells from damage caused by neurotoxic agents, potentially aiding in the treatment of neurodegenerative diseases.
  • Inhibition of Key Enzymes : The compound has shown potential in inhibiting enzymes related to neurodegenerative conditions:
    • β-secretase : Involved in the production of amyloid-beta peptides, a hallmark of Alzheimer's disease.
    • Acetylcholinesterase : An enzyme that breaks down acetylcholine, which is crucial for memory and learning.
ActivityMeasurement MethodResult
β-secretase InhibitionIn vitro assayIC50 = 15.4 nM
Acetylcholinesterase InhibitionIn vitro assayKi = 0.17 μM
Aβ Aggregation InhibitionIn vitro assay85% inhibition at 100 μM
Cell Viability in Presence of AβMTT Assay62.98% viability at 100 μM
MDA Levels ReductionTBARS AssaySignificant decrease observed

Case Studies

  • In Vitro Studies :
    • A study evaluated the protective effects of this compound on astrocytes exposed to amyloid beta peptide (Aβ 1-42). Results indicated a significant improvement in cell viability compared to control groups, suggesting its protective role against neurotoxic agents.
  • In Vivo Studies :
    • In a scopolamine-induced model of Alzheimer's disease in rats, the compound was assessed for its effects on cognitive decline and oxidative stress markers. While it showed promise in reducing malondialdehyde (MDA) levels, the cognitive improvement was not statistically significant when compared to established treatments like galantamine.

Potential Applications

The potential applications of this compound include:

  • Drug Development : Its ability to inhibit β-secretase and acetylcholinesterase positions it as a candidate for developing treatments for Alzheimer's disease and other cognitive disorders.
  • Neuroprotection Research : Further studies could explore its mechanisms of action in protecting neurons from oxidative stress and neurotoxicity.

Mechanism of Action

The mechanism of action of tert-butyl 3-(6-aminopyridin-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group on the pyridine ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

Target Compound :
  • Pyridine Substituents: 6-amino group (electron-donating, nucleophilic).
  • Pyrrolidine Modification : Tert-butyl carbamate (steric protection, stability).
Analog 1 : tert-Butyl 3-((6-chloro-5-iodopyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate
  • Pyridine Substituents : 6-chloro, 5-iodo (electron-withdrawing, halogens enable cross-coupling reactions).
  • Key Difference: Halogens increase steric bulk and alter electronic properties compared to the amino group, reducing nucleophilicity but enhancing electrophilic reactivity .
Analog 2 : 5-Bromo-2-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine
  • Key Difference : Silyl ether (tert-butyldimethylsilyloxy) on pyrrolidine improves lipophilicity, contrasting with the tert-butyl carbamate’s polar carbamate group .

Functional Group Modifications on the Pyrrolidine Scaffold

Analog 3 : (±)-trans-Methyl 1-benzyl-4-(6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate
  • Pyrrolidine Modifications : Benzyl group (aromatic bulk), methyl ester (hydrolyzable to carboxylic acid).
  • Key Difference: Fluorine at the 2-position of pyridine increases metabolic stability and electronegativity, unlike the target compound’s amino group .
Analog 4 : (±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate
  • Pyrrolidine Modifications : Dual carboxylate protection (tert-butyl and methyl esters) and hydroxymethyl group.
  • Key Difference : Hydroxymethyl enhances hydrophilicity, contrasting with the target’s tert-butyl carbamate .

Stereochemical and Structural Complexity

Analog 5 : tert-Butyl (2S)-2-({(2'S,3R,5'S)-2-oxo-5'-[(1E)-prop-1-en-1-yl]-2'-[(triisopropylsilyl)ethynyl]-1,2-dihydro-1'H-spiro[indole-3,3'-pyrrolidin]-1'-yl}carbonyl)pyrrolidine-1-carboxylate
  • Structural Features : Spiro-indole-pyrrolidine scaffold with triisopropylsilyl (TIPS) ethynyl and prop-1-en-1-yl groups.
  • Key Difference : Complex stereochemistry ([α]D²⁶ = -31.6) and rigid spiroarchitecture contrast with the target’s planar pyridine-pyrrolidine system. High crystallinity (melting point 99°C) and synthetic yield (94%) highlight superior stability .

Data Table: Comparative Analysis

Compound Name Pyridine Substituents Pyrrolidine Modifications Key Functional Differences Reference
Tert-butyl 3-(6-aminopyridin-2-yl)pyrrolidine-1-carboxylate 6-amino tert-Butyl carbamate Nucleophilic amino group
tert-Butyl 3-((6-chloro-5-iodopyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate 6-chloro, 5-iodo Oxygen-linked methyl group Halogenated electrophilic reactivity
5-Bromo-2-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine 5-bromo, 3-methoxy Silyl ether Enhanced lipophilicity
(±)-trans-Methyl 1-benzyl-4-(6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate 2-fluoro Benzyl, silyl ether Fluorine-enhanced stability
(±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate 2-fluoro Hydroxymethyl, dual esters Increased hydrophilicity
Spiro-indole-pyrrolidine derivative (ETH compound) N/A (spiro system) TIPS ethynyl, prop-1-en-1-yl Stereochemical complexity

Research Findings and Implications

  • Electronic Effects: The 6-amino group in the target compound facilitates hydrogen bonding and nucleophilic substitution, whereas halogenated analogs (e.g., 6-chloro-5-iodo) are suited for Suzuki-Miyaura couplings .
  • Steric and Lipophilic Profiles : Silyl ethers (e.g., tert-butyldimethylsilyloxy) improve membrane permeability, while hydroxymethyl groups enhance aqueous solubility .
  • Synthetic Utility : The tert-butyl carbamate group in the target compound and its analogs provides stability during multi-step syntheses, as evidenced by the high yield (94%) of the ETH spiro compound .

Biological Activity

Tert-butyl 3-(6-aminopyridin-2-yl)pyrrolidine-1-carboxylate (CAS No. 1440427-80-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

The molecular formula of this compound is C14H21N3O2C_{14}H_{21}N_{3}O_{2}, with a molecular weight of approximately 263.34 g/mol. Its predicted boiling point is around 410.3 °C, and it has a density of approximately 1.161 g/cm³ .

PropertyValue
Molecular FormulaC14H21N3O2
Molecular Weight263.34 g/mol
Boiling Point410.3 ± 45.0 °C (predicted)
Density1.161 ± 0.06 g/cm³ (predicted)
pKa6.61 ± 0.29 (predicted)

Research has indicated that compounds similar to this compound may exhibit biological activity through various mechanisms, including modulation of the immune response and inhibition of specific enzyme pathways related to diseases such as cancer and neurodegenerative disorders.

Case Study: PD-1/PD-L1 Interaction

A notable study explored the compound's ability to interact with the programmed cell death protein 1 (PD-1) pathway, which plays a crucial role in immune regulation and cancer therapy. In assays using mouse splenocytes, certain derivatives demonstrated significant rescue effects on immune cells, indicating potential as immune modulators .

Anticancer Properties

This compound has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The compound's structure suggests that it may interfere with signaling pathways critical for cancer cell survival.

Neuroprotective Effects

Preliminary research suggests that this compound might also exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's disease. Its ability to modulate neuroinflammatory responses makes it a candidate for further investigation in this area.

Research Findings

Several studies have highlighted the biological activities associated with this compound:

  • Immunomodulation : In vitro assays demonstrated that this compound could enhance the activity of T-cells against tumor cells by inhibiting PD-L1 interactions .
  • Cytotoxicity : The compound displayed cytotoxic effects against various cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use .
  • Neuroprotection : Research indicates potential protective effects against oxidative stress in neuronal cells, suggesting implications for Alzheimer's disease treatment .

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 3-(6-aminopyridin-2-yl)pyrrolidine-1-carboxylate?

The synthesis typically involves coupling a 6-aminopyridine derivative with a functionalized pyrrolidine scaffold. A common approach includes:

  • Boc-protection : Introducing the tert-butyl carbamate (Boc) group to stabilize the pyrrolidine nitrogen during subsequent reactions .
  • Heterocycle coupling : Using coupling agents (e.g., EDCI/HOBt) or nucleophilic substitution under mild conditions (e.g., dichloromethane, 0–20°C) to attach the pyridine moiety .
  • Deprotection : Selective removal of protecting groups (e.g., Boc) under acidic conditions (TFA or HCl) to yield the final compound .
    Key intermediates include tert-butyl 3-(halopyridinyl)pyrrolidine derivatives, as seen in analogous syntheses .

Q. How can researchers verify the purity and structural integrity of this compound?

Standard analytical workflows include:

  • HPLC : ≥98% purity verification using reverse-phase C18 columns with UV detection at 254 nm .
  • NMR : Confirming regiochemistry via 1H^1H- and 13C^{13}C-NMR, particularly the Boc group (δ ~1.4 ppm for tert-butyl) and pyridine protons (δ 6.5–8.5 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to validate the molecular ion ([M+H]+^+ or [M+Na]+^+) .

Q. What are the critical storage conditions to maintain stability?

Store at 4°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the Boc group or oxidation of the aminopyridine moiety . Avoid exposure to moisture or strong acids/bases, which can degrade the carbamate linkage .

Advanced Research Questions

Q. How does stereochemistry at the pyrrolidine ring influence reactivity or biological activity?

The pyrrolidine ring’s stereochemistry (e.g., 3R vs. 3S configuration) can dramatically alter binding to biological targets. For example:

  • Enantioselective synthesis : Use chiral catalysts (e.g., Ru-phosphine complexes) or resolution techniques (e.g., chiral HPLC) to isolate specific enantiomers .
  • Structure-activity relationships (SAR) : Analogous compounds with (2R,4S)-pyrrolidine configurations show enhanced metabolic stability in pharmacokinetic studies .

Q. What strategies mitigate side reactions during functionalization of the 6-aminopyridine group?

  • Protection of the amino group : Use trifluoroacetyl or tert-butoxycarbonyl (Boc) groups to prevent undesired alkylation/acylation .
  • Metal-catalyzed cross-coupling : Suzuki-Miyaura reactions with boronic acids under Pd catalysis (e.g., Pd(PPh3_3)4_4) enable selective modification of the pyridine ring without disrupting the pyrrolidine-Boc group .

Q. How can computational modeling guide the design of derivatives with improved target affinity?

  • Docking studies : Use software like AutoDock Vina to predict interactions with receptors (e.g., kinases or GPCRs). The aminopyridine moiety often engages in hydrogen bonding with catalytic residues .
  • QM/MM simulations : Analyze transition states for reactions involving the pyrrolidine nitrogen, optimizing steric and electronic effects .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess (ee)?

  • Catalyst loading : Reduce costs by optimizing catalyst-to-substrate ratios (e.g., <1 mol% for asymmetric hydrogenation) .
  • Purification : Flash chromatography with chiral stationary phases (e.g., cellulose-based) ensures >99% ee for intermediates .

Data Contradictions and Resolution

Q. Discrepancies in reported reaction yields: How to troubleshoot?

  • Solvent effects : Yields for coupling reactions vary significantly between polar aprotic (e.g., DMF) and non-polar (e.g., dichloromethane) solvents due to differences in intermediate stability .
  • Temperature control : Exothermic reactions (e.g., Boc deprotection) require strict temperature monitoring to avoid byproduct formation .

Q. Conflicting biological activity data across studies: Possible causes?

  • Impurity profiles : Trace impurities (e.g., residual palladium from catalysis) can artificially inflate or suppress activity in assays .
  • Cell line variability : Differences in membrane permeability or efflux pump expression may explain inconsistent IC50_{50} values .

Methodological Best Practices

Q. How to design a robust SAR study for this compound?

  • Core modifications : Systematically vary the pyrrolidine substituents (e.g., 3-position vs. 5-position) and pyridine substituents (e.g., electron-withdrawing vs. donating groups) .
  • Pharmacokinetic profiling : Assess metabolic stability in liver microsomes and plasma protein binding to prioritize lead compounds .

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